

Unveiling the Mechanism of Action of SIRT6 Activator 12q: A Technical Guide

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Compound of Interest		
Compound Name:	SIRT6 activator 12q	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases, particularly cancer.[1] The small molecule 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, designated as 12q, has been identified as a potent and selective activator of SIRT6.[2] This technical guide provides an in-depth overview of the mechanism of action of SIRT6 activator 12q, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

SIRT6 activator 12q functions by directly binding to and enhancing the deacetylation activity of the SIRT6 enzyme.[3] SIRT6 is a NAD+-dependent deacetylase that primarily targets histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac).[4][5] By removing acetyl groups from these histone residues, SIRT6 plays a crucial role in chromatin remodeling and gene expression regulation. The activation of SIRT6 by 12q leads to a dose-dependent decrease in the acetylation levels of these key histone marks. This enhanced deacetylase activity is central to the anti-cancer properties of 12q, which include the inhibition of cell proliferation and migration, induction of apoptosis, and cell cycle arrest.



Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and efficacy of **SIRT6 activator 12q**.

Table 1: In Vitro Activity and Selectivity of SIRT6 Activator 12q

Parameter	Value	Description	Reference
SIRT6 EC1.5	0.58 ± 0.12 μM	The concentration required for 1.5-fold activation of SIRT6 deacetylase activity.	
SIRT6 EC50	5.35 ± 0.69 μM	The concentration required for 50% of the maximal activation of SIRT6 deacetylase activity.	
SIRT1 IC50	171.20 μΜ	The concentration required for 50% inhibition of SIRT1 activity.	
SIRT2 IC50	>200 μM	The concentration required for 50% inhibition of SIRT2 activity.	
SIRT3 IC50	>200 μM	The concentration required for 50% inhibition of SIRT3 activity.	
SIRT5 IC50	>200 μM	The concentration required for 50% inhibition of SIRT5 activity.	



Table 2: Anti-proliferative Activity of **SIRT6 Activator 12q** in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

Cell Line	IC50 (μM, 72h)	Description	Reference
PANC-1	4.43	Concentration for 50% inhibition of cell proliferation.	
BXPC-3	8.27	Concentration for 50% inhibition of cell proliferation.	
MIAPaCa-2	7.10	Concentration for 50% inhibition of cell proliferation.	
AsPC-1	9.66	Concentration for 50% inhibition of cell proliferation.	

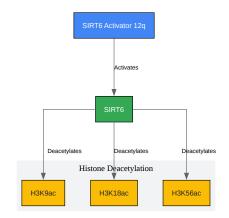
Table 3: In Vivo Efficacy of SIRT6 Activator 12q in a PANC-1 Xenograft Model

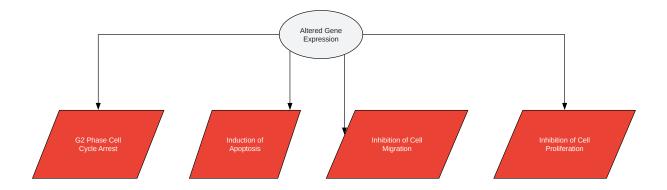
Dosage (p.o., daily for 30 days)	Tumor Inhibition Rate	Animal Model	Reference
100 mg/kg	Dose-dependent inhibition	BALB/c female nude mice	
150 mg/kg	90.25%	BALB/c female nude mice	-

Signaling Pathway

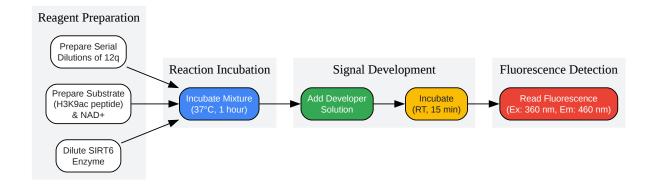
The activation of SIRT6 by 12q initiates a signaling cascade that culminates in anti-tumor effects. The core of this pathway involves the deacetylation of histone H3, leading to changes in gene expression that affect cell cycle progression, apoptosis, and cell migration.



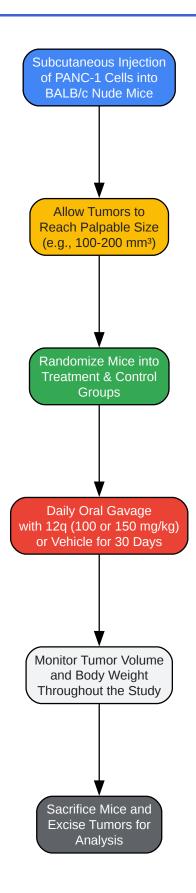












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